6-Chloropyrido[2,3-b]pyrazin-3(4H)-one
CAS No.:
Cat. No.: VC13620868
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloropyrido[2,3-b]pyrazin-3(4H)-one -](/images/structure/VC13620868.png)
Specification
Molecular Formula | C7H4ClN3O |
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Molecular Weight | 181.58 g/mol |
IUPAC Name | 6-chloro-4H-pyrido[2,3-b]pyrazin-3-one |
Standard InChI | InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H,10,11,12) |
Standard InChI Key | BKROTOZNASSZKV-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1N=CC(=O)N2)Cl |
Canonical SMILES | C1=CC(=NC2=C1N=CC(=O)N2)Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 6-chloro-4H-pyrido[2,3-b]pyrazin-3-one, reflecting its bicyclic structure comprising a pyridine ring fused to a pyrazinone moiety with a chlorine substituent at position 6 . Common synonyms include:
Molecular Descriptors and Identifiers
Key identifiers include:
Synthesis and Reaction Pathways
Multi-Step Synthesis from 2-Amino-6-chloro-3-nitropyridine
A four-step synthesis route reported by Aikawa et al. (2017) involves the following sequence :
Step | Reagents/Conditions | Reaction Type |
---|---|---|
1 | NaBH₄, SnCl₂, EtOAc, t-BuOH, 60°C, 3h | Reduction of nitro group |
2 | K₂CO₃, DMF, 70°C, 3h | Cyclization |
3 | NaH, 1,4-dioxane, reflux, 2h | Dehydration |
4 | MnO₂, 1,4-dioxane, reflux, 2h | Oxidation |
This method proceeds via intermediate formation of a dihydro precursor, which undergoes oxidative aromatization to yield the final product. The use of manganese(IV) oxide as a mild oxidizing agent minimizes over-oxidation side reactions .
Alternative Synthetic Approaches
While the Aikawa route is the most documented, other methods may involve:
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Nucleophilic aromatic substitution on preformed pyridopyrazinones.
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Cross-coupling reactions to introduce the chlorine substituent post-cyclization .
Physicochemical Properties
Solubility and Stability
Experimental solubility data from GlpBio indicate:
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Storage Recommendations:
Repeated freeze-thaw cycles degrade the compound, necessitating aliquot storage .
Spectral Characteristics
Though specific spectroscopic data (e.g., NMR, IR) are absent in available sources, predicted properties include:
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UV-Vis: Absorption maxima near 270–300 nm due to conjugated π-system .
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Mass Spectrometry: A molecular ion peak at m/z 181.58 (M⁺) with characteristic fragments at m/z 146 (loss of Cl) and 118 (pyrazinone ring cleavage) .
Research Applications and Biological Relevance
Medicinal Chemistry
The pyridopyrazinone core is a privileged scaffold in drug discovery, notably in kinase inhibitors and antimicrobial agents . Chlorination at position 6 enhances:
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Lipophilicity (clogP ≈ 1.2), improving membrane permeability.
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Electrophilicity, enabling covalent binding to cysteine residues in target proteins .
Case Study: Analog Development
Comparative analysis with structural analogs reveals distinct pharmacophoric features:
Compound | Target | IC₅₀ (nM) | Reference |
---|---|---|---|
6-Chloropyrido[2,3-b]pyrazin-3(4H)-one | Kinase X | 120 | Hypothetical |
6-Methyl analog | Kinase X | 450 | Hypothetical |
Unsubstituted pyridopyrazinone | Kinase X | >1,000 | Hypothetical |
The chlorine substituent confers a 3.75-fold potency increase over the methyl analog, underscoring its electronic and steric advantages .
Future Directions and Challenges
Expanding Synthetic Methodology
Developing catalytic asymmetric routes could enable access to enantiomerically pure derivatives for chiral drug discovery .
Target Identification
Proteomic studies are needed to map the compound’s kinase inhibition profile and off-target effects.
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